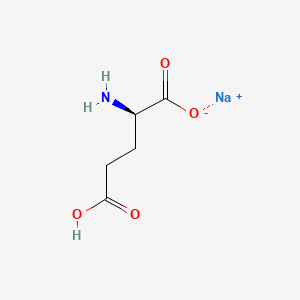
Natriummonoglutamat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium D-glutamate can be synthesized through the fermentation of plant-based ingredients like sugar cane, sugar beets, cassava, or corn . The process involves the following steps:
Fermentation: Microorganisms such as Corynebacterium glutamicum are used to ferment glucose, producing glutamic acid.
Purification: The glutamic acid is then purified and neutralized with sodium hydroxide to form sodium D-glutamate.
Crystallization: The product is crystallized to obtain pure sodium D-glutamate.
Industrial Production Methods: The industrial production of sodium D-glutamate primarily relies on microbial fermentation due to its efficiency and cost-effectiveness . The fermentation broth is treated with centrifugation, UV irradiation, and high temperature to enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium D-glutamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other amino acid derivatives.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts.
Major Products: The major products formed from these reactions include different glutamate derivatives and salts, which have applications in various fields .
Applications De Recherche Scientifique
Sodium D-glutamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses.
Biology: Plays a role in cellular metabolism and neurotransmission.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and non-toxicity.
Industry: Utilized in the production of biodegradable polymers and as a food additive.
Mécanisme D'action
Sodium D-glutamate exerts its effects by activating both ionotropic and metabotropic glutamate receptors . These receptors are involved in various cellular processes, including neurotransmission and metabolic pathways. The compound binds to these receptors, triggering a cascade of intracellular events that result in its characteristic effects .
Comparaison Avec Des Composés Similaires
Monosodium L-glutamate: The L-isomer of sodium glutamate, commonly used in the food industry.
Disodium inosinate: Another flavor enhancer often used in combination with sodium D-glutamate.
Disodium guanylate: Similar to disodium inosinate, used to enhance umami flavor.
Uniqueness: Sodium D-glutamate is unique due to its specific interaction with glutamate receptors, which distinguishes it from other flavor enhancers. Its ability to enhance the umami taste makes it a valuable additive in the culinary world .
Propriétés
Formule moléculaire |
C5H8NNaO4 |
|---|---|
Poids moléculaire |
169.11 g/mol |
Nom IUPAC |
sodium;(2R)-2-amino-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1/t3-;/m1./s1 |
Clé InChI |
LPUQAYUQRXPFSQ-AENDTGMFSA-M |
SMILES isomérique |
C(CC(=O)O)[C@H](C(=O)[O-])N.[Na+] |
SMILES canonique |
C(CC(=O)O)C(C(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


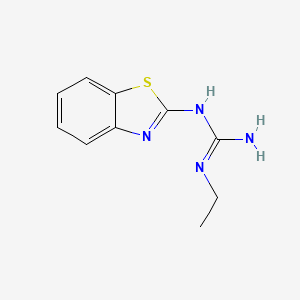
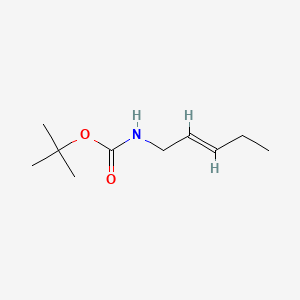
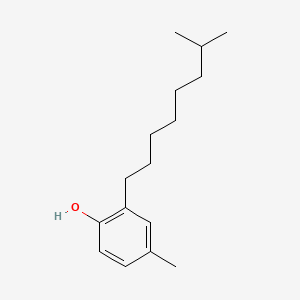
![N-(2-Aminoethyl)-N'-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-YL]ethyl]ethylenediamine](/img/structure/B13829909.png)
![1-[(2R)-Butan-2-yl]-4-fluorobenzene](/img/structure/B13829921.png)
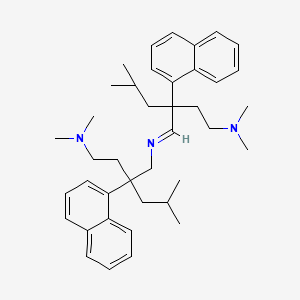
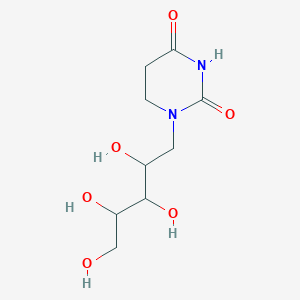
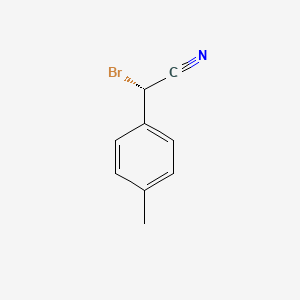
![3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole](/img/structure/B13829935.png)
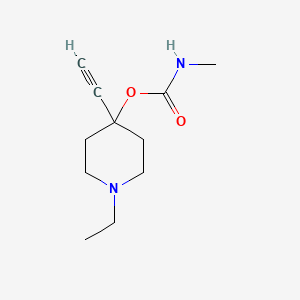
![[3-(Hydroxymethyl)phenyl]acetaldehyde](/img/structure/B13829952.png)
![(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol](/img/structure/B13829962.png)
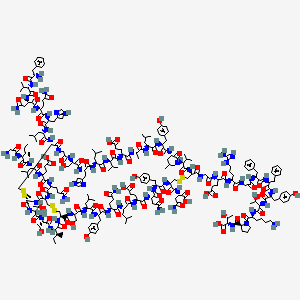
![tert-butyl N-[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate](/img/structure/B13829978.png)
